molecular formula C12H10N2O3S B11109918 N-nitro-S,S-diphenylsulfoximide

N-nitro-S,S-diphenylsulfoximide

Cat. No.: B11109918
M. Wt: 262.29 g/mol
InChI Key: BIXXONYMGSRHEP-UHFFFAOYSA-N
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Description

N-Nitro-S,S-diphenylsulfoximide is a sulfoximide derivative characterized by two phenyl groups attached to the sulfur atom and a nitro group (-NO₂) bonded to the nitrogen atom. Sulfoximides, in general, adopt the structural formula R²S(=O)=NR', where R and R' are organic substituents . While specific data on this compound are sparse in the provided evidence, its structure can be inferred from analogous compounds. For instance, S,S-dimethyl-N-phenylsulfoximide (C₈H₁₁NOS, MW 169.24) shares the core sulfoximide framework but features methyl groups on sulfur and a phenyl group on nitrogen . The nitro substituent in this compound likely enhances electrophilicity and influences reactivity compared to other sulfoximides, though direct experimental data are unavailable in the provided sources.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[oxo(diphenyl)-λ6-sulfanylidene]nitramide

InChI

InChI=1S/C12H10N2O3S/c15-14(16)13-18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

BIXXONYMGSRHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N[N+](=O)[O-])(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-nitro-S,S-diphenylsulfoximide can be synthesized through several methods. One common approach involves the nitration of S,S-diphenylsulfoximine using nitronium tetrafluoroborate (NO2BF4) as the nitrating agent. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale nitration reactions can be applied. These include the use of continuous flow reactors to ensure efficient mixing and heat dissipation, as well as the implementation of safety measures to handle the highly reactive nitronium ion.

Chemical Reactions Analysis

Types of Reactions

N-nitro-S,S-diphenylsulfoximide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is S,S-diphenylsulfoximine.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as S,S-diphenylsulfoximine derivatives with different substituents.

Scientific Research Applications

N-nitro-S,S-diphenylsulfoximide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-nitro-S,S-diphenylsulfoximide exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and molecular features of N-nitro-S,S-diphenylsulfoximide and related sulfoximides/sulfimides:

Compound Name S-Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Ph, Ph NO₂ C₁₂H₁₀N₂O₂S 274.29 (calculated) Electron-withdrawing NO₂; bulky aryl groups
S,S-Dimethyl-N-phenylsulfoximide Me, Me Ph C₈H₁₁NOS 169.24 Mildly electron-donating Me; aromatic N-Ph
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine CF₂, Ph Tosyl C₁₄H₁₂F₂NO₂S₂ 352.38 (estimated) CF₂ for difluoromethylation; Tosyl as LG
S,S-Dimethylsulfoximine Me, Me H C₂H₇NOS 93.15 Unsubstituted NH; simplest sulfoximide
N-Phosphorylated dimethylsulfoximides Me, Me Phosphoryl Varies 200–350 (estimated) Versatile P-based substituents

Notes:

  • Nitro Group Impact: The NO₂ group in this compound is strongly electron-withdrawing, which may increase the compound’s acidity (if NH is present) or stabilize transition states in reactions, contrasting with the electron-donating methyl groups in S,S-dimethyl derivatives .

Physicochemical Properties

  • Molecular Weight and Solubility : this compound’s higher molecular weight (274 vs. 169 for S,S-dimethyl-N-phenylsulfoximide) and aromatic groups suggest lower solubility in polar solvents compared to methyl-substituted analogs .
  • Spectroscopic Data : While IR and NMR data for the nitro derivative are unavailable, phosphorylated sulfoximides exhibit characteristic P=O stretches (~1250 cm⁻¹) and ³¹P NMR signals .

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